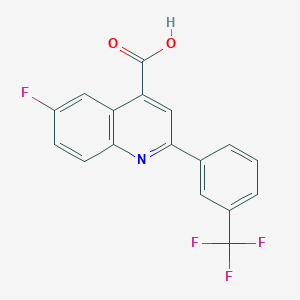

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound is a polyfluorinated quinoline derivative characterized by a carboxylic acid group at the 4-position, a fluorine atom at the 6-position, and a 3-(trifluoromethyl)phenyl substituent at the 2-position of the quinoline scaffold. Its systematic IUPAC name, 6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid , reflects this substitution pattern. The compound is registered under CAS No. 897561-78-3 and has a molecular formula of C₁₇H₉F₄NO₂ , with a molecular weight of 335.25 g/mol .

Synonyms for this compound include:

- 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylicacid

- 6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid

- DTXSID10402415.

The SMILES notation C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O provides a standardized representation of its structure, highlighting the quinoline core, fluorine atoms, trifluoromethyl group, and carboxylic acid moiety.

Structural Features and Isomeric Considerations

The quinoline backbone of this compound consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key structural elements include:

- Fluorine at C6 : Introduces electronegativity and influences electronic distribution across the aromatic system.

- Trifluoromethylphenyl group at C2 : The meta-substituted trifluoromethyl group on the phenyl ring enhances lipophilicity and steric bulk.

- Carboxylic acid at C4 : Provides a polar functional group capable of hydrogen bonding and salt formation.

Isomeric possibilities arise from variations in substituent positions. For example:

- Positional isomerism : Moving the fluorine atom to C5 or C7 would yield distinct isomers.

- Regioisomerism : Alternative substitution patterns on the phenyl ring (e.g., para- instead of meta-trifluoromethyl) would alter spatial and electronic properties.

The planar quinoline system allows for π-π stacking interactions, while the trifluoromethyl group’s strong electron-withdrawing nature modulates reactivity at adjacent positions.

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been extensively studied since the 19th century, with early work focusing on natural alkaloids like quinine. The introduction of fluorine and trifluoromethyl groups into quinoline frameworks gained prominence in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals.

The synthesis of this compound builds upon modern electrophilic cyclization strategies. For instance, N-(2-alkynyl)anilines can undergo 6-endo-dig cyclization with electrophiles like iodine or selenium reagents to construct the quinoline core. This method, demonstrated by Zhang et al., enables precise control over substituent placement while tolerating functional groups such as halogens and trifluoromethyl groups.

A notable advancement involves the use of 2-trifluoromethyl aniline as a starting material. Cyclization followed by hydrazination and functionalization steps has allowed the preparation of diverse quinoline derivatives, including the title compound. These synthetic routes highlight the compound’s role as a versatile intermediate for further chemical modifications.

The integration of fluorine atoms into quinoline systems, as seen here, aligns with broader trends in medicinal chemistry. Fluorination often enhances metabolic stability and bioavailability, making such compounds valuable targets for drug discovery.

Properties

CAS No. |

897561-78-3 |

|---|---|

Molecular Formula |

C17H9F4NO2 |

Molecular Weight |

335.25 g/mol |

IUPAC Name |

6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24) |

InChI Key |

SISVFTSCVOHXCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form various derivatives.

Scientific Research Applications

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor . Molecular docking studies have shown that it can interact with the ATPase domain of topoisomerase II, a crucial enzyme in DNA replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

| Property | Target Compound | NSC 368390 | 2-(4-FPh)-6-OMe Analog (4b) | 2-Ph-6-OCF3 Analog (3d) |

|---|---|---|---|---|

| Melting Point | Not reported | Not reported | 226–228°C | 197–198°C |

| Solubility | Likely low (lipophilic) | High (sodium salt) | Low | Moderate |

| Synthetic Yield | Not reported | Not reported | 13% | 84% |

Key Research Findings

- Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound may offer superior binding to hydrophobic enzyme pockets compared to biphenyl (NSC 368390) or trifluoromethoxy (3d) analogs .

- Fluorine vs. Methoxy : Fluorine at position 6 (target compound, NSC 368390) enhances electronic effects critical for activity, whereas methoxy (4b) reduces potency .

Biological Activity

6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid, with the CAS number 897561-78-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.25 g/mol. The presence of the trifluoromethyl group and the fluorine atom in its structure is significant for its biological activity, influencing both solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro tests demonstrated that this compound exhibited notable antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin. The results indicated that structural modifications in quinoline derivatives significantly enhanced their antibacterial efficacy .

Antibacterial Activity Data Table

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 | |

| Ampicillin | Staphylococcus aureus | 20 |

| Gentamicin | Escherichia coli | 18 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that the compound inhibited cell proliferation significantly, demonstrating an IC50 value comparable to that of established chemotherapeutics such as cisplatin. Mechanistic studies suggested that the compound induces apoptosis through oxidative stress pathways, increasing reactive oxygen species (ROS) levels and modulating antioxidant enzyme activities .

Anticancer Activity Data Table

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via ROS |

| HeLa | 30 | Cell cycle arrest |

| A549 | 28 | Modulation of antioxidant enzymes |

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among them, the derivative containing the trifluoromethyl group exhibited superior activity against MRSA compared to other tested compounds .

- Anticancer Evaluation : In a comprehensive screening involving over 200 derivatives, compounds similar to this compound showed promising results against L1210 leukemia and B16 melanoma models. The studies highlighted the potential for these compounds in targeted cancer therapies .

- Mechanistic Insights : Research indicated that quinoline derivatives could enhance superoxide dismutase activity while decreasing glutathione levels in cancer cells, leading to increased oxidative stress and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.